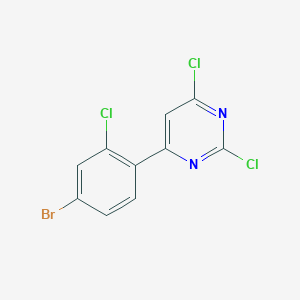

![molecular formula C21H15Cl2N3S B2354341 3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole CAS No. 453525-88-7](/img/structure/B2354341.png)

3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

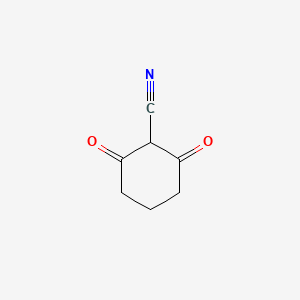

3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole, commonly known as DBT, is an organic compound that has been used in a variety of scientific research applications. It is a triazole derivative, which is a type of heterocyclic aromatic compound. DBT has been used in various laboratory experiments due to its unique properties, such as its low toxicity and its ability to form strong bonds with other molecules.

Applications De Recherche Scientifique

Chemical Synthesis and Modifications

3-[(3,4-Dichlorobenzyl)Sulfanyl]-4,5-Diphenyl-4H-1,2,4-Triazole, as a part of the 1,2,4-triazole-3-thiols family, plays a role in various chemical syntheses. Studies show the alkylation, aminomethylation, and cyanoethylation of triazole-3-thiols, leading to new 3-sulfanyl-1,2,4-triazoles (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016). Such modifications could be vital in developing novel compounds with specific properties or activities.

Corrosion Inhibition

Research has demonstrated the effectiveness of certain 1,2,4-triazole derivatives as corrosion inhibitors. For instance, 4H-triazole derivatives have shown substantial efficiency in protecting mild steel against corrosion in acidic environments (Bentiss et al., 2007), (Lagrenée et al., 2002). This application is crucial in industries where metal parts are exposed to corrosive substances.

Anticancer Activity

Some 1,2,4-triazole derivatives have been explored for their potential anticancer properties. A study involving the synthesis and evaluation of etodolac-thioether derivatives as potent methionine aminopeptidase inhibitors demonstrated significant cytotoxicity against various cancer cell lines (Çoruh et al., 2018). This suggests that 1,2,4-triazole derivatives could be promising candidates for developing new anticancer drugs.

Fungicidal Activity

The fungicidal potential of 1,2,4-triazole derivatives has been noted in some studies. For instance, novel synthesized derivatives of 1,2,4-triazoles displayed fungicidal activity, indicating their potential use in agriculture or pharmaceuticals (El-Telbani, Swellem, & Nawwar, 2007).

Antibacterial and Antifungal Properties

1,2,4-Triazole derivatives have also shown promising antibacterial and antifungal activities. A study synthesizing new 1,2,4-triazole derivatives confirmed their efficacy against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Wang, Wan, & Zhou, 2010).

Propriétés

IUPAC Name |

3-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2N3S/c22-18-12-11-15(13-19(18)23)14-27-21-25-24-20(16-7-3-1-4-8-16)26(21)17-9-5-2-6-10-17/h1-13H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVODLTKVGMKCSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(tert-butoxy)amino]propanoate](/img/structure/B2354263.png)

![3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354272.png)

![N-(2-furylmethyl)-2-[(6-methyl-7-oxo-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B2354273.png)

![2-(4-chlorophenoxy)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2354275.png)

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2354276.png)

![3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea](/img/structure/B2354277.png)

![2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2354278.png)